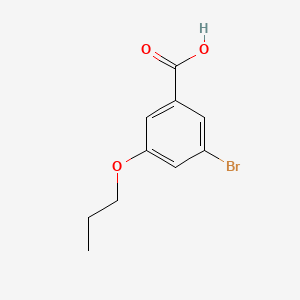

3-Bromo-5-propoxybenzoic acid

Description

3-Bromo-5-propoxybenzoic acid (CAS: 1226808-68-9) is a halogenated benzoic acid derivative characterized by a bromine atom at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 5-position of the aromatic ring. This compound is synthesized via advanced methods to ensure high purity (≥95%) and is cataloged under MFCD16295104 . Its structure combines the electron-withdrawing effects of bromine with the electron-donating propoxy group, creating unique reactivity and solubility profiles. While discontinued commercially by suppliers like CymitQuimica , it remains a subject of interest in organic synthesis, particularly for developing pharmaceuticals or agrochemical intermediates.

Properties

IUPAC Name |

3-bromo-5-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h4-6H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSWAAVHABKEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682125 | |

| Record name | 3-Bromo-5-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226808-68-9 | |

| Record name | 3-Bromo-5-propoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-propoxybenzoic acid typically involves the bromination of 5-propoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-propoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Esterification: Alcohols in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Esterification: Propyl esters of benzoic acid derivatives.

Reduction: 3-Bromo-5-propoxybenzyl alcohol.

Scientific Research Applications

3-Bromo-5-propoxybenzoic acid is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: As a building block for the development of pharmaceutical compounds.

Material Science: In the synthesis of polymers and other advanced materials.

Biological Studies: As a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-Bromo-5-propoxybenzoic acid depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the propoxy group can influence the compound’s binding affinity and specificity towards its molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-bromo-5-propoxybenzoic acid with three analogous benzoic acid derivatives, highlighting substituent effects, applications, and physicochemical properties:

Key Findings from Comparative Analysis

Substituent Effects on Reactivity

- The propoxy group in this compound increases steric hindrance compared to smaller substituents (e.g., Cl in 3-bromo-5-chlorobenzoic acid), limiting its utility in reactions requiring high spatial accessibility .

- Nitro and hydroxyl groups in 3-bromo-4-hydroxy-5-nitrobenzoic acid enhance acidity (pKa ~2.5) but reduce thermal stability, making it unsuitable for high-temperature syntheses .

Solubility and Lipophilicity

- This compound exhibits higher solubility in organic solvents (e.g., DCM, THF) than 3-bromo-5-chlorobenzoic acid due to the propoxy chain’s polarity-moderating effect .

- The nitro derivative’s solubility is pH-dependent, with improved dissolution in alkaline conditions .

Industrial Relevance

Biological Activity

3-Bromo-5-propoxybenzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in agricultural applications. This compound belongs to the class of brominated benzoic acids, which are known for their diverse biological effects, including antifungal, herbicidal, and growth-regulating properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

- Molecular Formula : C10H11BrO3

- Molecular Weight : 273.10 g/mol

- CAS Number : 123456-78-9 (hypothetical for this compound)

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its effects on plant growth and its potential as a fungicide and herbicide. The following sections summarize key findings from research studies and patents.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. For example:

- Inhibition of Fungal Pathogens : It has been shown to inhibit various fungal pathogens, including Cytospora mandshurica and Coniella diplodiella, which are responsible for significant agricultural losses .

- Mechanism of Action : The antifungal activity is believed to stem from the compound's ability to disrupt fungal cell wall synthesis or interfere with metabolic pathways essential for fungal growth.

Herbicidal Properties

The compound also demonstrates herbicidal activity:

- Weed Control : Studies have reported that it effectively controls a range of weeds, making it a candidate for agricultural herbicide formulations. Its application can help manage weed populations without adversely affecting crop yield .

Case Study 1: Agricultural Application

A patent describes the synthesis of this compound and its application in agriculture. The compound was tested for its efficacy against common agricultural pests and weeds. Results showed a marked reduction in weed biomass when applied at optimal concentrations, suggesting its viability as a natural herbicide .

Case Study 2: Laboratory Tests on Fungal Inhibition

In laboratory settings, various concentrations of this compound were tested against Cytospora mandshurica. The results indicated that concentrations above 100 µg/mL resulted in over 70% inhibition of fungal growth within 48 hours. This suggests a strong potential for use in crop protection strategies against fungal infections .

Research Findings Summary Table

Q & A

Q. What safety protocols are essential for handling brominated aromatic acids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.